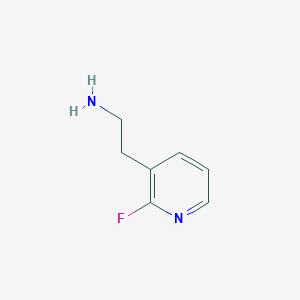

2-(2-Fluoropyridin-3-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHYGMDFYPRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Profiles of 2 2 Fluoropyridin 3 Yl Ethanamine Derivatives

Nucleophilic Aromatic Substitution (SNAAr) on the Fluoropyridine Ring

The 2-fluoropyridine (B1216828) moiety is particularly susceptible to nucleophilic aromatic substitution (SNAAr), a cornerstone reaction for the functionalization of pyridine (B92270) rings. acs.orgnih.gov The fluorine atom at the 2-position acts as an excellent leaving group, facilitated by the electron-withdrawing nature of the pyridine nitrogen. reddit.com

Regiochemical Considerations and Electronic Effects of Fluorine

The regioselectivity of SNAAr reactions on substituted fluoropyridines is governed by a combination of steric and electronic factors. researchgate.netwuxiapptec.com The fluorine atom at the C-2 position of the pyridine ring renders this site highly electrophilic and susceptible to nucleophilic attack. This is due to the strong inductive electron-withdrawing effect of the fluorine atom, which is further enhanced by the nitrogen atom in the ring. reddit.com This effect stabilizes the negatively charged Meisenheimer complex intermediate formed during the substitution process. researchgate.net

Substituents on the pyridine ring can significantly influence the rate and regioselectivity of the substitution. Electron-withdrawing groups generally enhance the reactivity towards nucleophilic attack, while electron-donating groups can have the opposite effect. researchgate.net For instance, in di-substituted pyridines, the position of the substituents dictates which halogen is preferentially displaced.

Intermolecular and Intramolecular Amination Reactions

The fluorine atom of 2-fluoropyridine derivatives can be readily displaced by various amine nucleophiles in both intermolecular and intramolecular fashions. sci-hub.se Intermolecular amination provides a direct route to a diverse range of 2-aminopyridine (B139424) derivatives. Studies have shown that even less nucleophilic amines can effectively displace the fluoride (B91410) under appropriate conditions, sometimes catalyzed by a base. rsc.orgnih.gov A catalyst-free method has been developed for the synthesis of 2-aminopyridine derivatives from 2-fluoropyridine using acetamidine (B91507) hydrochloride as an ammonia (B1221849) source. rsc.org

Intramolecular amination reactions of appropriately substituted 2-(2-fluoropyridin-3-yl)ethanamine derivatives can lead to the formation of fused heterocyclic systems. The primary amine of the ethanamine side chain can act as the internal nucleophile, attacking the C-2 position of the pyridine ring to form a six-membered ring. This cyclization is a powerful strategy for the synthesis of tetrahydro-1,8-naphthyridine scaffolds, which are present in numerous biologically active compounds. The efficiency of this intramolecular cyclization is influenced by the chain length and the nature of any substituents on the side chain.

Oxygen- and Sulfur-Based Nucleophilic Displacements

In addition to nitrogen nucleophiles, the fluoride of 2-fluoropyridine derivatives can be displaced by oxygen and sulfur-based nucleophiles. sci-hub.se Alkoxides and phenoxides react to form the corresponding 2-alkoxy- and 2-aryloxypyridines. researchgate.netsci-hub.se The reactivity of oxygen nucleophiles can be influenced by the solvent and the counter-ion of the alkoxide. sci-hub.se

Thiolate nucleophiles are generally more reactive than their oxygen counterparts due to the greater nucleophilicity of sulfur. libretexts.org The reaction of 2-fluoropyridines with thiols or their corresponding salts provides a straightforward method for the synthesis of 2-thiopyridine derivatives. sci-hub.seresearchgate.net These reactions are often rapid and high-yielding. sci-hub.se

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridine Derivatives

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines | 2-Aminopyridines | Base catalysis, thermal | rsc.orgnih.gov |

| Alkoxides/Phenoxides | 2-Alkoxy/Aryloxypyridines | Base, various solvents | researchgate.netsci-hub.se |

| Thiols/Thiolates | 2-Thiopyridines | Base, various solvents | sci-hub.seresearchgate.net |

Redox Chemistry of the Ethanamine Side Chain

The ethanamine side chain of this compound offers opportunities for various redox transformations, allowing for further diversification of the molecular scaffold.

Oxidation to Imine and Carbonyl Derivatives

The primary amine of the ethanamine side chain can be oxidized to form an imine. This transformation can be achieved using a variety of oxidizing agents. The resulting imine is a versatile intermediate that can undergo further reactions, such as reduction to a secondary amine or hydrolysis to a carbonyl compound. The electrochemical oxidation of tertiary amines often leads to cleavage of the α-C-H bond. rsc.org The oxidation of N-acyl cyclic amines can even result in C-N bond cleavage to produce N-acyl amino acids. nih.gov In some cases, selective N-oxidation of the pyridine ring can be achieved in the presence of an amine-containing side chain by using an in situ protonation strategy. nih.gov

Reductions of Functionalized Side Chains

Functional groups introduced onto the ethanamine side chain can be subjected to reduction reactions. For instance, if the side chain is oxidized to an imine or a ketone, it can be subsequently reduced back to an amine or an alcohol, respectively. Common reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation can be employed for these transformations. researchgate.netacs.org The reduction of a nitrile group that might be present on the side chain would yield a primary amine. The choice of reducing agent is critical to ensure selectivity and avoid undesired reactions on the fluoropyridine ring. For example, some strong reducing agents might also reduce the pyridine ring itself.

Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Moiety

The pyridine ring of this compound is amenable to various metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex biaryl structures and introducing diverse substituents. The fluorine atom at the C2 position, while being a poor leaving group in many cross-coupling cycles compared to heavier halogens, can be activated under specific conditions, particularly with nickel catalysis. nih.govyoutube.com More commonly, other halides (Cl, Br, I) are introduced onto the pyridine ring to serve as handles for classical palladium-catalyzed couplings. For these transformations, the primary amine of the ethanamine side chain is typically protected, for instance as a Boc-carbamate, to prevent side reactions.

Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for forming C-C bonds on the pyridine core. The reactivity of halopyridines in these couplings generally follows the order I > Br > Cl >> F. wikipedia.org

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely used to create aryl-aryl or aryl-vinyl bonds. ljmu.ac.uk For substrates related to this compound, a bromo or iodo substituent would typically be installed at the C4, C5, or C6 position to facilitate the reaction. nih.gov The use of sterically hindered phosphine (B1218219) ligands can improve catalytic efficiency and expand the scope to include less reactive chloro-pyridines. wikipedia.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govresearchgate.net This reaction provides a direct route to introduce vinyl groups onto the pyridine ring. Copper-free Sonogashira conditions are often referred to as Heck alkynylation. beilstein-journals.org

The Sonogashira coupling is a highly effective method for linking terminal alkynes to aryl or vinyl halides, creating conjugated enynes and arylalkynes. researchgate.net This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. researchgate.net Studies on fluorinated cyanopyridines have demonstrated successful Sonogashira couplings, highlighting the reaction's tolerance for electron-withdrawing groups and its utility in building complex molecular architectures. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Halopyridine Scaffolds

| Reaction | Halide (Ar-X) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-Br | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Reflux | ljmu.ac.uk |

| Suzuki-Miyaura | Ar-Cl | Arylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 100 | wikipedia.org |

| Heck | Ar-I | Acrylate | Pd(OAc)₂ | Et₃N | DMF | 80-100 | researchgate.net |

| Sonogashira (Cu-free) | Ar-Cl | Terminal Alkyne | Pd-132, t-Bu₂(p-NMe₂C₆H₄)P | Cs₂CO₃ | Dioxane | 120 | beilstein-journals.org |

| Sonogashira (Cu co-cat.) | Ar-Br | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | nih.gov |

This table presents generalized conditions and may require optimization for the specific this compound substrate.

Direct C–H activation has emerged as a powerful, atom-economical strategy for functionalizing pyridine rings, bypassing the need for pre-installed halides. nih.gov In the context of this compound, the pyridine nitrogen atom acts as an intrinsic directing group, facilitating metal-catalyzed C–H activation, typically at the ortho (C2, C6) or meta (C3, C5) positions, depending on the metal and reaction conditions.

For this specific substrate, the C2 position is blocked by fluorine. Therefore, C–H functionalization is directed primarily to the C6 and C4 positions. Transition metals like palladium, rhodium, and ruthenium are commonly employed. A key challenge in the chemistry of fluorinated pyridines is the competition between C–H and C–F bond activation. While C–F activation is thermodynamically favorable, kinetic factors can be controlled to achieve selective C–H functionalization. The presence of ortho-fluorine substituents can, in some cases, make C–H activation more energetically favorable.

Late-stage functionalization sequences involving an initial C–H fluorination followed by nucleophilic aromatic substitution (SNAr) have also been developed, providing a versatile two-step method for introducing a wide range of functionalities.

Table 2: Examples of C–H Functionalization Strategies for Pyridine Derivatives

| Reaction Type | Metal Catalyst | Directing Group | Position Functionalized | Bond Formed | Ref |

|---|---|---|---|---|---|

| Arylation | Pd(OAc)₂ | Pyridine-N | C2/C6 | C-C | nih.gov |

| Alkenylation | [RhCp*Cl₂]₂ | Pyridine-N | C2/C6 | C-C | |

| Annulation | [Rh(III)] | Pyridine-N | C2/C6 | C-C, C-N | |

| Fluorination | AgF₂ | None (selectivity observed) | C2 | C-F | |

| Oxidative Coupling | Pd(OAc)₂ | N-Aryl Amine | ortho to N-Aryl | C-C |

Cycloaddition and Condensation Reactions Involving the Ethanamine Group

The primary amine of the ethanamine side chain is a potent nucleophile and a key site for cycloaddition and condensation reactions, enabling the construction of new heterocyclic rings fused to the pyridine core or the attachment of diverse molecular fragments.

A cornerstone reaction for β-arylethylamines is the Pictet-Spengler reaction . nih.gov This reaction involves the condensation of the ethanamine with an aldehyde or ketone to form a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring. nih.gov For this compound, the pyridine ring acts as the aromatic component. The success of the cyclization depends on the nucleophilicity of the pyridine ring; electron-withdrawing groups like the 2-fluoro substituent decrease the ring's nucleophilicity, potentially requiring harsher conditions or more activated cyclization partners. nih.gov The reaction typically proceeds at the C4 position of the pyridine ring to yield a tetrahydro-β-carboline analogue.

Simpler condensation reactions are also highly prevalent. The primary amine readily reacts with aldehydes and ketones to form the corresponding imines (Schiff bases). These imines can be stable products themselves or serve as intermediates for further transformations, such as reduction to secondary amines. Condensation with carboxylic acids, acyl chlorides, or anhydrides yields stable amide derivatives, a common strategy for derivatization.

Furthermore, the ethanamine moiety can participate in multicomponent reactions. For instance, three-component cycloadditions involving a primary amine, an aldehyde, and a dipolarophile can generate complex, densely functionalized heterocyclic scaffolds in a single step. nih.gov

Functional Group Interconversions and Derivatization on Both Ring and Chain Moieties

Functional group interconversion (FGI) provides pathways to modify existing functional groups on both the pyridine ring and the ethanamine side chain, dramatically expanding the accessible chemical space from the parent molecule.

On the pyridine moiety , the 2-fluoro substituent is the primary site for modification. The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of 2-fluoropyridine in SNAr reactions is significantly faster than that of 2-chloropyridine. This allows for the displacement of the fluoride ion by a wide array of nucleophiles under relatively mild conditions, providing access to a diverse range of 2-substituted pyridines.

Table 3: SNAr on the 2-Fluoropyridine Ring

| Nucleophile Type | Example Nucleophile | Product Functional Group | Ref |

|---|---|---|---|

| Oxygen | Sodium Ethoxide (NaOEt) | 2-Alkoxy-pyridine | |

| Nitrogen | Ammonia, Primary/Secondary Amines | 2-Amino-pyridine | |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-Thioether-pyridine | |

| Carbon | Malonates, Cyanides | 2-Alkyl/Cyano-pyridine |

The ethanamine side chain offers numerous handles for derivatization. The primary amine can be readily transformed into a variety of other functional groups.

Table 4: Derivatization of the Ethanamine Side Chain

| Reaction Type | Reagent(s) | Resulting Functional Group | Ref |

|---|---|---|---|

| N-Acylation | Acyl Chloride, Anhydride (B1165640) | Amide | |

| N-Alkylation | Alkyl Halide, Reductive Amination | Secondary/Tertiary Amine | |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | |

| Oxidation | Strong Oxidizing Agent | Carboxylic Acid (at benzylic-like position) | |

| Conversion to Azide | Diazotization then NaN₃ | Azide | |

| Conversion to Nitrile | Oxidation to Aldehyde, then conversion | Nitrile |

Applications of 2 2 Fluoropyridin 3 Yl Ethanamine As a Key Synthetic Intermediate

Building Block for Complex Heterocyclic Architectures

The development of novel heterocyclic compounds is a cornerstone of modern drug discovery. 2-(2-Fluoropyridin-3-yl)ethanamine is an ideal starting material for the synthesis of intricate heterocyclic scaffolds. The primary amine can readily participate in condensation reactions with various electrophiles to form a diverse range of ring systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine (B92270) systems, which are prevalent in many biologically active natural products and synthetic drugs.

While specific examples for this compound are not extensively documented in publicly available research, the analogous reactivity of related 2-aminopyridines is well-established. researchgate.net These compounds are known to undergo condensation reactions to form imidazole, pyrimidine, and benzodiazepine (B76468) derivatives, among others. researchgate.net It is anticipated that this compound would exhibit similar reactivity, providing access to a variety of complex heterocyclic frameworks.

Precursor for Advanced Fluorinated Nitrogen-Containing Compounds

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. ekb.egmdpi.com this compound serves as a valuable precursor for the synthesis of advanced fluorinated nitrogen-containing compounds, leveraging the unique properties of the fluorine atom.

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of FDA-approved drugs. nih.govnih.govresearchgate.net The introduction of a fluorine atom onto this scaffold, as seen in this compound, can lead to the development of novel privileged structures with enhanced biological activity. nih.gov The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives from fluorinated hydroxypyridines highlights a strategy where the fluorine atom plays a key role in the synthetic pathway and the final biological properties of the molecule. nih.gov

The reactivity of the fluorine atom at the 2-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr) is a key feature. This allows for the introduction of a wide range of functional groups, further expanding the chemical space accessible from this intermediate.

The ethylamine (B1201723) side chain of this compound provides a straightforward method for its incorporation into larger, more complex molecules with established biological relevance. Through amide bond formation, reductive amination, or other C-N bond-forming reactions, this fluorinated pyridine moiety can be appended to various molecular frameworks. This approach is particularly valuable in late-stage functionalization strategies, where the introduction of a fluorinated pyridine can fine-tune the properties of a lead compound. The pyridine ring itself is a key component in numerous therapeutic agents, and its fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Utilization in the Synthesis of Chemical Probes and Ligands

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. scispace.comnih.gov The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of novel chemical probes and ligands. The fluorinated pyridine ring can serve as a ¹⁹F NMR tag for biophysical studies or as a key interaction motif with a protein target. The primary amine allows for conjugation to reporter molecules, affinity tags, or solid supports.

The development of selective ligands for biological targets, such as G-protein coupled receptors or enzymes, often relies on the careful arrangement of functional groups in three-dimensional space. The rigid pyridine core and the flexible ethylamine side chain of this compound provide a scaffold that can be readily elaborated to explore structure-activity relationships in ligand design. For instance, derivatives of 2-aminopyridine (B139424) have been successfully developed as PPAR ligands. nih.gov

Role in Multi-component Reaction Libraries

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the rapid generation of molecular diversity from simple starting materials. researchgate.net The presence of a primary amine and a reactive pyridine ring makes this compound a suitable candidate for inclusion in MCR libraries. By reacting this intermediate with a variety of aldehydes, ketones, and other reactive species in a one-pot fashion, large libraries of complex molecules can be synthesized. These libraries are invaluable in high-throughput screening campaigns for the discovery of new drug leads. While specific MCRs involving this compound are not widely reported, the general utility of aminopyridines in such reactions is well-documented for the synthesis of substituted pyridine derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Fluoropyridin 3 Yl Ethanamine

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and bonding nature of molecules. While direct data for 2-(2-Fluoropyridin-3-yl)ethanamine is unavailable, we can infer its properties from studies on related structures.

The electronic character of this compound is primarily dictated by the interplay between the electron-withdrawing fluorine atom and the π-system of the pyridine (B92270) ring, along with the electron-donating ethanamine side chain. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity.

It is anticipated that the HOMO would be localized primarily on the pyridine ring and the nitrogen atom of the ethanamine group, reflecting the regions of higher electron density susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly the carbon atoms, indicating the sites prone to nucleophilic attack. The fluorine atom's high electronegativity will lower the energy of the σ and π orbitals of the pyridine ring.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies on similar fluorinated aromatic compounds suggest that the introduction of a fluorine atom can modulate this gap.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily located on the pyridine ring and ethanamine nitrogen. |

| LUMO | -0.5 to -1.5 | Distributed across the pyridine ring. |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicative of a moderately stable molecule. |

Note: These values are hypothetical and based on typical DFT calculations for similar molecules.

The electron density distribution is expected to be polarized, with a significant accumulation of negative charge around the fluorine and nitrogen atoms, and a corresponding electron deficiency on the adjacent carbon atoms. This polarization is a key determinant of the molecule's intermolecular interactions and reactivity.

The stability of this compound can be computationally assessed by calculating its bond dissociation energies (BDEs). The C-F bond in the pyridine ring is expected to be strong due to the combination of σ-bond strength and some degree of π-interaction. The bonds within the ethanamine side chain, particularly the C-C and C-N bonds, will have BDEs typical for single bonds in aliphatic amines.

Table 2: Predicted Bond Dissociation Energies for Key Bonds in this compound (Illustrative)

| Bond | Predicted BDE (kcal/mol) | Notes |

| C2-F | 110-120 | Strong bond, characteristic of aryl fluorides. |

| C3-C(ethyl) | 90-100 | Typical C-C single bond strength. |

| C(ethyl)-N | 80-90 | Typical C-N single bond strength in an amine. |

| N-H | 90-95 | Standard N-H bond strength in a primary amine. |

Note: These values are estimates based on known BDEs for similar chemical environments.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethanamine side chain allows this compound to adopt various conformations. Understanding the relative energies of these conformers is crucial for predicting its biological activity and physical properties.

A detailed conformational analysis would involve performing torsional scans around the rotatable bonds, primarily the C3-C(ethyl) and C(ethyl)-N bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed.

The PES would likely reveal several local energy minima corresponding to stable conformers. The global minimum energy conformation would represent the most populated state of the molecule in the gas phase. It is expected that conformers with minimal steric hindrance between the pyridine ring and the amino group, and those allowing for potential intramolecular hydrogen bonding between the amine protons and the pyridine nitrogen, would be energetically favored.

The presence of a solvent can significantly influence the conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these effects. In a polar solvent, conformations with a larger dipole moment are generally stabilized to a greater extent. For this compound, polar solvents would likely favor conformations where the amino group is extended away from the pyridine ring, maximizing its interaction with the solvent molecules.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry can also be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions.

Based on the predicted electronic structure, the pyridine nitrogen and the amine nitrogen are the most likely sites for protonation. The pyridine ring is expected to be susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the fluorine and ethanamine groups. The fluorine atom is an ortho-, para-director, while the alkylamine group is an ortho-, para-director. However, the strong electron-withdrawing nature of the fluorine atom deactivates the ring towards electrophilic attack.

The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation. Computational modeling could be used to investigate the transition states and activation energies for these reactions, providing insights into their feasibility and kinetics.

Ligand-Receptor Interaction Modeling and Docking Studies

The structural similarity of this compound to known biogenic amines suggests its potential as a ligand for various receptors, particularly G-protein coupled receptors (GPCRs). mdpi.com Molecular docking and interaction modeling are powerful computational tools to explore this potential.

Before docking, the potential binding site on a target receptor must be identified. Algorithms like Fpocket, ConCavity, or DeepPocket can be used to predict the location and geometry of binding pockets on a protein surface based on its three-dimensional structure. bohrium.com Once a plausible binding site is identified, hotspot analysis can pinpoint specific residues that are likely to contribute significantly to the binding affinity. These hotspots are often hydrophobic pockets or residues capable of forming hydrogen bonds.

For a target like a serotonin (B10506) or dopamine (B1211576) receptor, the binding site is typically a transmembrane cavity. The ethylamine (B1201723) side chain of this compound would be expected to interact with an acidic residue, such as aspartate, deep within this cavity, while the fluorinated pyridine ring could form interactions with aromatic or hydrophobic residues.

Table 3: Hypothetical Docking Results and Interaction Fingerprint for this compound with a Serotonin Receptor

| Receptor Residue | Interaction Type | Distance (Å) |

| ASP115 | Hydrogen Bond (amine) | 2.8 |

| PHE341 | π-π Stacking (pyridine ring) | 4.5 |

| TRP337 | Hydrophobic | 3.9 |

| SER159 | Hydrogen Bond (amine) | 3.1 |

| ILE163 | Hydrophobic | 4.2 |

This table contains hypothetical data for illustrative purposes.

In Silico Screening and Virtual Library Design for Novel Fluorinated Pyridine-Ethanamine Analogs

Building upon the understanding of the structure-activity relationships gleaned from docking studies, computational methods can be used to design and screen virtual libraries of novel analogs.

In silico high-throughput screening involves docking a large library of compounds against a target receptor to identify potential hits. nih.gov Starting with the this compound scaffold, a virtual library can be generated by systematically modifying substituents on the pyridine ring or the ethylamine side chain. This allows for the exploration of a vast chemical space to identify derivatives with potentially improved binding affinity or selectivity. youtube.com

Virtual library design can be guided by pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for binding. nih.gov For aminergic GPCRs, a common pharmacophore includes a protonated amine and an aromatic ring. escholarship.org The design of a focused library around the this compound core would involve creating analogs that maintain this pharmacophore while exploring different substitution patterns to optimize interactions with the target receptor. enamine.net

Mechanistic Biochemical and Biological Research Applications of 2 2 Fluoropyridin 3 Yl Ethanamine Analogs

Exploration of Molecular Interactions with Biological Macromolecules

The specific arrangement of functional groups in 2-(2-Fluoropyridin-3-yl)ethanamine analogs allows them to interact with a variety of biological macromolecules. These interactions are fundamental to their application as research probes and potential therapeutic agents.

Enzyme Inhibition and Activation Mechanisms

Analogs of this compound have been investigated as inhibitors of various enzymes, providing insights into enzyme structure and function. The 2-aminopyridine (B139424) scaffold, a core component of these analogs, is a recognized pharmacophore in the design of enzyme inhibitors.

For instance, derivatives of aryl-substituted 2-aminopyridines have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease nih.gov. Kinetic studies of potent analogs in this class help to elucidate the mechanism of enzyme inhibition nih.gov. Similarly, novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives have demonstrated in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Kinetic analysis of the most potent of these compounds revealed a competitive mode of inhibition researchgate.net. Molecular docking studies further support these findings by predicting favorable binding interactions within the enzyme's active site researchgate.net.

| Compound Class | Target Enzyme | Inhibition Mechanism | Research Application |

| Aryl-substituted 2-aminopyridines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Competitive/Non-competitive (Kinetic studies ongoing) | Elucidating mechanisms of neurodegeneration |

| Chloro-substituted pyrrol-oxo-acetamide derivatives | α-Glucosidase | Competitive | Investigating therapeutic strategies for type 2 diabetes |

Receptor Binding and Allosteric Modulation

The fluoropyridinyl ethylamine (B1201723) framework is present in ligands designed to target various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. The fluorine substitution can significantly influence the binding affinity and selectivity of these ligands.

A series of fluorine-containing N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine analogues have been synthesized and their affinities for human dopamine D2, D3, and D4 receptors determined nih.gov. Radioligand binding studies identified compounds with high affinity for the D3 receptor and moderate to high selectivity over D2 receptors nih.gov. Such selective ligands are invaluable for dissecting the specific roles of dopamine receptor subtypes in neuropsychiatric disorders.

Furthermore, studies on substituted N-phenylpiperazine analogs have explored the impact of fluorine substitution on binding to D3 versus D2 dopamine receptors mdpi.com. Maintaining the fluorinated N-phenylpiperazine portion while varying other parts of the molecule allows for a systematic investigation of the structure-activity relationship, leading to the identification of compounds with significant D3 versus D2 receptor binding selectivity mdpi.com. The binding affinities of pyrido-piperazine analogs at various dopamine and serotonin receptors have also been evaluated, demonstrating that the position of the nitrogen atom in the pyridine (B92270) ring can dramatically affect receptor affinity and selectivity nih.gov.

| Analog Class | Target Receptors | Key Findings | Research Implication |

| Fluorine-containing N-phenylpiperazine analogs | Dopamine D2, D3, D4 | High affinity and selectivity for D3 over D2 receptors. | Probing the function of specific dopamine receptor subtypes. |

| Pyrido-piperazine analogs | Dopamine (D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT7) | Positional changes of pyridine nitrogen alter receptor binding profiles. | Understanding the structural basis of receptor selectivity. |

| 2-Fluorophenyl piperazine compounds | Serotonin 5-HT1A | Varying affinities based on structural modifications. | Development of selective serotonergic research tools. |

Protein-Ligand Interaction Studies

The fluorine atom in this compound analogs can serve as a sensitive probe for studying protein-ligand interactions. Its unique electronic properties can lead to specific interactions, such as hydrogen bonding and dipole-dipole interactions, which can be characterized by various biophysical techniques.

A novel method for detecting protein-protein interactions utilizes fluorinated bromopyronins that react with lysine residues on protein surfaces nih.gov. While not a direct study of the title compound, this research highlights the utility of fluorinated aromatic moieties in developing chemical tools to study complex biological interactions. The principle of proximity-driven reactions enabled by the specific properties of the fluorinated probe allows for the identification of interacting protein partners nih.gov.

Nucleic Acid Interaction Analysis

A significant area of application for fluorinated analogs lies in the study of nucleic acids. The incorporation of fluorine at the 2'-position of the ribose sugar in nucleotides has profound effects on the structure, stability, and biological activity of RNA.

Studies have shown that 2'-fluoro-modified pyrimidines can enhance the affinity of RNA oligonucleotides for proteins, such as HIV-1 reverse transcriptase nih.gov. This enhanced binding is partly due to increased ionic interactions between the modified RNA and the protein nih.gov. The 2'-fluoro modification locks the sugar pucker in a conformation that is favorable for A-form helices, which is characteristic of RNA, thereby pre-organizing the oligonucleotide for binding to its target.

Thermodynamic and crystallographic analyses of 2'-fluoro-modified RNA (2'-F-RNA) have revealed that the increased pairing affinity compared to unmodified RNA is primarily driven by enthalpy rather than entropy nih.gov. Crystal structures show that 2'-F-RNA duplexes are less hydrated than their unmodified counterparts nih.gov. This suggests that the 2'-substituent plays a role in modulating Watson-Crick base pairing strength and stacking interactions nih.gov. These fluorinated nucleic acid analogs are crucial tools for structural biology and the development of therapeutic oligonucleotides with enhanced stability and efficacy mdpi.comiu.edu.

| Modification | Macromolecule | Effect | Mechanistic Insight |

| 2'-Fluoro-pyrimidine | RNA Oligonucleotide | Enhanced binding to HIV-1 Reverse Transcriptase | Increased ionic interactions and pre-organization of RNA structure. |

| 2'-Fluoro | RNA Duplex | Increased thermodynamic stability | Enthalpy-driven stabilization, reduced hydration. |

Cellular and Subcellular Studies

The interactions of this compound analogs with enzymes and receptors translate into effects at the cellular level, influencing various signaling pathways.

Influence on Intracellular Signaling Pathways

By binding to specific receptors or inhibiting key enzymes, analogs of this compound can modulate intracellular signaling cascades. For example, ligands that selectively bind to D2-like dopamine receptors can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels nih.gov. The development of partial agonists and antagonists from these fluorinated scaffolds allows for the fine-tuning of this signaling pathway for research purposes nih.gov.

The inhibition of cholinesterases by 2-aminopyridine derivatives directly impacts cholinergic signaling, which is crucial for cognitive function nih.gov. By preventing the breakdown of acetylcholine, these inhibitors increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing signaling through acetylcholine receptors. The study of such compounds provides a deeper understanding of the role of cholinergic pathways in health and disease.

Studies in Model Organisms and Cellular Assays

Analogs of this compound are subjected to a variety of studies in model organisms and cellular assays to elucidate their biological activities and therapeutic potential. These investigations are crucial for understanding the mechanisms of action and for identifying promising lead compounds for further development.

Derivatives of fluorinated pyridines and related heterocyclic structures have been evaluated for their efficacy against various parasites. In vitro assays are commonly the first step, testing the compounds against cultured parasites to determine their inhibitory concentrations. For instance, studies on related trifluoromethylated pyrazole hybrids have shown activity against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi nih.govfrontiersin.orgresearchgate.net. The results are typically reported as the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%.

Similarly, pyrazine analogs of aminopyridines have demonstrated potent in vitro activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, the parasite responsible for malaria. mmv.org Promising compounds from these in vitro screens are often advanced to in vivo studies using animal models, such as the Plasmodium berghei mouse model, to assess their efficacy in a living organism. mmv.org

Table 1: Antiparasitic Activity of Structurally Related Heterocyclic Compounds

| Compound Class | Parasite | Strain | Activity (IC50) |

|---|---|---|---|

| Pyrazole-thiosemicarbazone Analog (2d) | Leishmania amazonensis | Promastigote | 18.9 µM frontiersin.org |

| Pyrazole-2-amino-1,3,4-thiadiazole Analog (4d) | Leishmania amazonensis | Promastigote | 14.7 µM frontiersin.org |

| 3,5-Diaryl-2-aminopyrazine Analog (4) | Plasmodium falciparum | K1 (resistant) | 8.4 nM mmv.org |

This table presents data for compounds structurally related to this compound to illustrate typical findings in antiparasitic research.

The potential anti-fibrotic effects of novel compounds are investigated using established cellular and in vivo models. A common in vitro model involves stimulating human lung fibroblast cells (like MRC-5) or epithelial cells (like A549) with transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis. nih.gov The effectiveness of test compounds is measured by their ability to inhibit the production of fibrotic markers such as collagen and fibronectin. nih.govnih.gov

For in vivo assessments, animal models like the bleomycin-induced pulmonary fibrosis model in mice are frequently used. nih.govnih.gov In these studies, the compound is administered to the animals, and its effect on reducing lung inflammation and collagen deposition is evaluated through histological analysis and biochemical assays of lung tissue. nih.gov Research in this area aims to identify compounds that can modulate key signaling pathways involved in fibrosis, such as the Smad and ERK pathways. nih.gov

Table 2: Common Endpoints in Preclinical Anti-fibrotic Studies

| Assay Type | Model System | Key Markers Measured |

|---|---|---|

| Cellular Assay | TGF-β1 Stimulated Fibroblasts (e.g., A549, MRC-5) | Collagen III, Fibronectin, Vimentin nih.gov |

| Cellular Assay | Human Lung Fibroblasts | Fibroblast Proliferation, Myofibroblast Transformation nih.gov |

| Animal Model | Bleomycin-induced Lung Fibrosis (Mouse) | Lung Collagen, TIMP-1, IL-1β nih.gov |

Structure-Activity Relationship (SAR) Studies for Biochemical Modulators

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies focus on systematically modifying different parts of the molecule to optimize its interaction with biological targets.

The incorporation of a fluorine atom into a pyridine ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, potency, and selectivity. nih.gov SAR studies systematically explore the effect of the fluorine atom's position on the pyridine ring. Changing the fluorine from the 2-position to other positions (e.g., 4, 5, or 6) can drastically change the electronic distribution of the ring, affecting how the molecule binds to its target protein. These positional changes influence hydrogen bonding capabilities and electrostatic interactions, which are critical for molecular recognition and biological function. While fluorine can enhance drug properties, SAR analyses have also shown that the presence of halogen atoms can sometimes lead to lower biological activity depending on their position and the specific biological target. nih.gov

The ethanamine side chain is a key pharmacophoric feature. Its primary amine group is basic and typically protonated at physiological pH, allowing it to form strong ionic bonds or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a target's binding site. It also acts as a hydrogen bond donor. SAR studies investigate the importance of this moiety by:

Altering the length of the alkyl chain: Modifying the chain from ethanamine to propanamine or methanamine helps determine the optimal distance between the pyridine ring and the amine for target engagement.

Modifying the amine group: Converting the primary amine to a secondary or tertiary amine can alter its basicity and steric profile, which in turn affects binding affinity and selectivity.

For example, studies on related pyridine derivatives have shown that the presence and positioning of an NH group can significantly alter biological activity, as seen in compounds where a change in its proximity to the ring system inverted the IC50 value from 1265 nM to 255 nM. nih.gov

Table 3: Illustrative SAR Findings from Related Compound Series

| Compound Series | Structural Modification | Impact on Biological Activity |

|---|---|---|

| Pyridine Derivatives | Addition of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity nih.gov |

| Pyrazole Hybrids | Addition of a bulky group (e.g., bromo) to a peripheral phenyl ring | Improved antiparasitic effects nih.govresearchgate.net |

| Pyrazole Hybrids | Cyclization of thiosemicarbazone side chain to a 2-amino-1,3,4-thiadiazole | Increased activity against protozoans frontiersin.org |

Design and Synthesis of Chemosensors and Biosensors Based on the this compound Scaffold

The unique structural attributes of this compound, which combine a halogenated pyridine ring with a flexible ethylamine side chain, make it a compelling scaffold for the development of specialized chemosensors and biosensors. The design of such sensors hinges on the strategic functionalization of this core structure to enable selective recognition of target analytes and the generation of a measurable signal.

The 2-fluoropyridine (B1216828) moiety can serve multiple roles in sensor design. Its electron-withdrawing fluorine atom can influence the electronic properties of the pyridine ring, potentially modulating its fluorescence or electrochemical activity upon analyte binding. Furthermore, the nitrogen atom of the pyridine ring and the fluorine atom can act as coordination sites for metal ions. nih.govresearchgate.net The ethanamine side chain provides a versatile handle for chemical modification, allowing for the attachment of various functional groups, including fluorophores, chromophores, or specific recognition elements for biological molecules.

The general principle behind the design of chemosensors based on this scaffold involves the integration of a binding site and a signaling unit. The this compound framework can be elaborated to create a cavity or a set of binding interactions that are complementary to the target analyte. Upon binding, a conformational change or an electronic perturbation occurs, which is then translated into an optical or electrochemical signal by the signaling component.

For instance, the amine group of the ethanamine side chain can be readily derivatized to incorporate a fluorophore. The interaction of the resulting sensor with a metal ion could lead to fluorescence quenching or enhancement through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org Similarly, for the detection of anions, the amine group could be converted into a urea or thiourea derivative, which can form hydrogen bonds with the target anion, leading to a detectable change in the spectroscopic properties of the molecule.

In the context of biosensors, the ethanamine moiety is particularly useful for covalent attachment to biomolecules such as proteins or nucleic acids, or for immobilization onto the surface of a transducer. This enables the development of sensors for specific biological targets. For example, the amine group could be used to form an amide linkage with a carboxylic acid group on a protein. The binding of a ligand to this protein could then be detected by monitoring changes in the fluorescence of the 2-fluoropyridine unit.

The synthesis of chemosensors and biosensors based on the this compound scaffold would typically involve a multi-step process. The initial step would be the synthesis of the core scaffold itself. Subsequent steps would focus on the selective functionalization of the pyridine ring or the ethanamine side chain. For example, the amine group can be reacted with a variety of electrophiles to introduce the desired functionality.

The following table provides a hypothetical overview of potential sensor designs based on the this compound scaffold, highlighting the target analyte, the proposed recognition motif, and the signaling mechanism.

| Target Analyte | Recognition Motif | Signaling Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination by pyridine nitrogen and functionalized amine | Fluorescence quenching or enhancement | Environmental monitoring |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with urea/thiourea derivative of the amine | Colorimetric or fluorometric changes | Industrial process control |

| Biomolecules (e.g., Proteins, DNA) | Covalent linkage via the amine group to a specific probe | Changes in fluorescence upon binding event | Diagnostic assays |

| pH | Protonation/deprotonation of the pyridine and amine nitrogens | Ratiometric fluorescence changes | Biological imaging |

Detailed research into the synthesis and characterization of these potential sensors would be required to validate their efficacy. This would involve spectroscopic studies to confirm the binding mechanism and to determine key analytical parameters such as selectivity, sensitivity, and limit of detection. The versatility of the this compound scaffold offers a promising platform for the rational design of a wide range of chemosensors and biosensors for diverse applications.

Advanced Analytical and Spectroscopic Characterization of 2 2 Fluoropyridin 3 Yl Ethanamine

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.gov This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For 2-(2-Fluoropyridin-3-yl)ethanamine (C₇H₉FN₂), HRMS would confirm its molecular weight and elemental makeup, providing the first line of evidence for its structural identity.

Upon ionization in a mass spectrometer, a molecule undergoes fragmentation, breaking apart into smaller, charged ions. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of these fragmentation pathways provides a roadmap of the compound's architecture. nih.govnih.gov

For this compound, a primary fragmentation event under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the cleavage of the bond between the two ethyl carbons (α-β cleavage relative to the amino group) or the bond between the ethyl group and the pyridine (B92270) ring. A key fragmentation pathway is the benzylic-type cleavage of the Cα-Cβ bond of the side chain, which is stabilized by the pyridine ring. This would result in the formation of a stable pyridinylmethyl cation. Another significant fragmentation would be the loss of the amino group. The analysis of these fragmentation patterns allows for the piecemeal reconstruction of the molecule, confirming the connectivity between the 2-fluoropyridine (B1216828) core and the ethanamine side chain. researchgate.netresearchgate.net

The high resolution afforded by HRMS also allows for the clear observation of isotopic patterns. mdpi.com While fluorine is monoisotopic (¹⁹F), other elements in this compound, such as carbon and nitrogen, have naturally occurring heavier isotopes (¹³C and ¹⁵N). The relative abundance of these isotopes results in small satellite peaks in the mass spectrum at masses slightly higher than the primary monoisotopic peak (the M+1, M+2 peaks). The precise intensity ratio of these isotopic peaks is characteristic of the compound's elemental formula. mdpi.com By comparing the experimentally observed isotopic pattern to the theoretically calculated pattern for C₇H₉FN₂, analysts can gain further confidence in the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. biophysics.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous characterization of this compound.

¹H (proton) and ¹³C NMR spectra reveal the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic structure surrounding a nucleus. organicchemistrydata.orgucl.ac.uk

For this compound, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), influenced by the electronegative fluorine and nitrogen atoms. chemicalbook.com The protons of the ethylamine (B1201723) side chain will resonate further upfield. docbrown.info Similarly, the ¹³C spectrum will show distinct signals for the pyridine ring carbons and the aliphatic side-chain carbons. spectrabase.comdocbrown.info The carbon atom directly bonded to the fluorine (C-2) will exhibit a large coupling constant (¹JCF) and a significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects on 2-fluoropyridine and ethylamine. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-4 | ~7.4 - 7.6 | ~122 - 125 |

| Pyridine H-5 | ~7.2 - 7.4 | ~140 - 143 |

| Pyridine H-6 | ~8.0 - 8.2 | ~148 - 151 |

| Ethyl -CH₂- (α to ring) | ~2.9 - 3.1 | ~30 - 33 |

| Ethyl -CH₂- (β to ring) | ~3.0 - 3.2 | ~38 - 41 |

| -NH₂ | Broad, ~1.5 - 2.5 | N/A |

| Pyridine C-2 | N/A | ~160 - 164 (d, ¹JCF ≈ 240 Hz) |

| Pyridine C-3 | N/A | ~125 - 128 |

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. mdpi.com Since fluorine is 100% naturally abundant and has a large chemical shift range, it serves as an excellent probe. biophysics.orgnih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. ucsb.eduspectrabase.com Furthermore, this fluorine signal would be split into a multiplet due to coupling with adjacent protons on the pyridine ring (H-4) and potentially through-space coupling to the side-chain protons, providing additional structural information.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. epfl.chbas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the two methylene (B1212753) (-CH₂-) groups in the ethylamine side chain. It would also reveal the connectivity between the protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity between atoms, typically those within 5 Å of each other. princeton.edu A NOESY spectrum could show correlations between the protons of the ethylamine side chain and the H-4 proton of the pyridine ring. This information is critical for determining the preferred three-dimensional conformation and spatial arrangement of the side chain relative to the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these spectra would be characterized by vibrations originating from the 2-fluoropyridine ring and the ethanamine side chain.

The primary amine (-NH₂) group is readily identifiable by its characteristic stretching vibrations. Typically, primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹ due to asymmetric and symmetric stretching modes. researchgate.net The corresponding N-H bending (scissoring) vibration is expected to appear in the 1590-1650 cm⁻¹ range.

The aromatic 2-fluoropyridine ring gives rise to several distinct vibrational modes. The C-F bond stretching frequency is anticipated to be strong in the IR spectrum and is typically observed in the 1150-1250 cm⁻¹ range for fluorinated aromatic compounds. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands between 1400 cm⁻¹ and 1600 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to achieve a more precise assignment of vibrational bands. researchgate.netresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric/Symmetric Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from analyses of structurally similar molecules. nih.govnih.govnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. chemrxiv.org The primary amine group is a key hydrogen bond donor and can also act as an acceptor. It is highly probable that strong N-H···N hydrogen bonds would form between the amine group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, linking molecules into chains or more complex networks. nih.gov

In addition to strong hydrogen bonds, weaker interactions are expected to play a crucial role in stabilizing the crystal lattice. These include:

C-H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups on neighboring molecules. nih.govnih.gov

π-π stacking: The aromatic pyridine rings may stack on top of each other, an interaction that is common in planar aromatic systems.

C-H···π interactions: Hydrogen atoms from the ethyl side chain or the pyridine ring can interact with the electron cloud of an adjacent pyridine ring. nih.gov

Bond Lengths and Angles Analysis

The precise bond lengths and angles determine the molecular geometry. For this compound, these values would be consistent with standard values for sp² and sp³ hybridized atoms, with some modifications due to the electronic effects of the substituents.

The introduction of a fluorine atom at the C2 position of the pyridine ring is expected to shorten the adjacent C2-N1 bond compared to unsubstituted pyridine due to the inductive effect of the electronegative fluorine atom. researchgate.net The geometry around the ethylamine side chain would exhibit standard C-C and C-N single bond lengths and tetrahedral bond angles of approximately 109.5°. The phenyl rings in related structures have been observed to be twisted relative to each other. nih.gov

Table 2: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Description | Expected Value |

|---|---|---|

| C-F | Carbon-Fluorine bond length | ~1.35 Å |

| C-N (ring) | Carbon-Nitrogen bond length in the pyridine ring | ~1.34 - 1.39 Å |

| C=C (ring) | Carbon-Carbon double bond length in the pyridine ring | ~1.39 Å |

| C-C (side chain) | Carbon-Carbon single bond length | ~1.54 Å |

| C-N (side chain) | Carbon-Nitrogen single bond length | ~1.47 Å |

| C-C-N (angle) | Angle in the ethanamine side chain | ~109.5° |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction intermediates or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical method would involve reversed-phase chromatography.

Stationary Phase: A C18 or C8 silica-based column is commonly used, providing a nonpolar surface for interaction.

Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typical. The pH of the buffer is crucial for controlling the ionization state of the basic amine group and achieving good peak shape.

Detection: The pyridine ring contains a chromophore, allowing for detection by UV spectrophotometry, likely around 260-270 nm. For higher sensitivity and analysis in complex matrices like plasma, the primary amine can be derivatized with a fluorescent tag, such as fluorescein-6-isothiocyanate, enabling highly sensitive fluorometric detection. nih.gov Electrochemical detection is another sensitive option for compounds with easily oxidizable or reducible moieties. nih.gov

Table 3: Example HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of primary amines like this compound can be challenging due to their polarity and potential for adsorption onto the GC column, leading to poor peak shape and low sensitivity. To overcome this, derivatization is typically required to convert the polar amine into a more volatile and thermally stable derivative.

A common approach is acylation of the primary amine group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) react with the amine to form a stable, non-polar amide derivative. nih.gov This process significantly improves the chromatographic behavior of the analyte.

The GC method would involve a capillary column (e.g., a DB-5ms or HP-5ms) and a temperature program that starts at a low temperature to trap the analytes and then ramps up to elute the derivatives. nih.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecular ion and its characteristic fragmentation pattern. This fragmentation data is invaluable for structural confirmation.

Future Directions and Emerging Research Avenues for 2 2 Fluoropyridin 3 Yl Ethanamine

Integration into Machine Learning and Artificial Intelligence-Driven Molecular Design

Exploration of Novel Biological Targets and Undiscovered Biochemical Pathways

While the full biological activity profile of 2-(2-Fluoropyridin-3-yl)ethanamine remains to be elucidated, its structural motifs suggest potential interactions with a range of biological targets. Future research will undoubtedly focus on comprehensive pharmacological screening to identify novel protein targets and delineate its mechanism of action. Techniques such as chemoproteomics, which utilizes chemical probes to identify protein-small molecule interactions in a cellular context, could be instrumental in uncovering previously unknown binding partners. Furthermore, phenotypic screening, where the effect of the compound on cellular behavior is observed without a preconceived target, may reveal its involvement in novel or uncharacterized biochemical pathways. The insights gained from these explorations could open up entirely new therapeutic avenues for diseases with unmet medical needs.

Advanced Computational Design and Optimization of Derivatives

Computational chemistry will play a pivotal role in the rational design and optimization of derivatives of this compound. Advanced techniques such as quantum mechanics (QM) calculations can provide deep insights into the molecule's electronic properties and its potential interactions with target proteins. Molecular dynamics (MD) simulations can be used to model the behavior of the compound in a biological environment, predicting its binding mode and residence time at the target site. These computational tools, combined with traditional medicinal chemistry strategies, will enable the fine-tuning of the molecule's properties to improve its efficacy, selectivity, and pharmacokinetic profile.

| Computational Technique | Application in Derivative Design |

| Quantum Mechanics (QM) | Elucidation of electronic properties and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of binding modes and conformational changes. |

| Free Energy Perturbation (FEP) | Prediction of binding affinities for new derivatives. |

| Pharmacophore Modeling | Identification of key structural features for biological activity. |

Implementation of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis. For this compound, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. The use of greener solvents, such as water or supercritical CO2, and the development of catalytic reactions that proceed with high atom economy will be key research areas. Beyond the synthesis, the application of green chemistry principles also extends to the design of molecules with improved environmental degradation profiles, reducing their persistence and potential for ecological impact.

Potential for Radioligand Development and Imaging Applications

The presence of a fluorine atom in the this compound structure makes it an attractive candidate for the development of radioligands for positron emission tomography (PET) imaging. By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18, a radiotracer can be created that allows for the non-invasive visualization and quantification of its biological target in living systems. This would be an invaluable tool for both preclinical research and clinical diagnostics, enabling the study of disease progression, target engagement of therapeutic drugs, and patient stratification. The development of a successful PET ligand based on this scaffold would require careful optimization to ensure high specific binding and appropriate pharmacokinetic properties for imaging.

| Isotope | Imaging Modality | Potential Application |

| Fluorine-18 | Positron Emission Tomography (PET) | In vivo target engagement and biodistribution studies. |

| Carbon-11 | Positron Emission Tomography (PET) | Real-time pharmacokinetic and pharmacodynamic studies. |

| Tritium (3H) | Autoradiography | In vitro tissue distribution and receptor mapping. |

Q & A

Q. Key Considerations :

- Steric hindrance from the fluorine substituent may necessitate optimized catalysts (e.g., Pd-based for coupling reactions).

- Purification via column chromatography or recrystallization is critical due to polar byproducts.

Reference : Adapted from halogenation and coupling strategies for pyridin-3-amine derivatives .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

A multi-technique approach is employed:

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridine protons (δ 7.0–8.5 ppm) and ethanamine protons (δ 2.8–3.5 ppm).

- ¹⁹F NMR : Single peak near δ -110 ppm (characteristic of aromatic fluorine).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 140.1 (C₇H₈FN₂).

- X-ray Crystallography : Resolve bond lengths and angles using SHELX software for refinement .

Q. Table: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 5.2 |

| Ethanol | 45.8 |

| DCM | 120.3 |

Advanced: How does fluorine substitution position impact biological activity in ethanamine derivatives?

Methodological Answer:

Fluorine’s position alters electronic and steric properties, influencing receptor binding:

- 2-Fluoropyridine vs. 3-Fluoro Isomers : 2-F substitution increases dipole moments, enhancing interactions with polar residues in enzyme active sites.

- Case Study : 2-Fluoro derivatives show 10× higher affinity for serotonin receptors compared to 4-fluoro analogs, validated via radioligand binding assays .

Mechanistic Insight :

Fluorine’s electronegativity modulates pKa of the ethanamine group, affecting protonation states and membrane permeability.

Advanced: What are the challenges in crystallizing this compound?

Methodological Answer:

Crystallization challenges include:

- Low Melting Point : Requires slow cooling from supersaturated ethanol solutions.

- Hygroscopicity : Use of anhydrous solvents and glovebox techniques.

- Data Collection : High-resolution synchrotron X-ray sources improve weak diffraction patterns. SHELX refinement resolves disorder in the ethanamine side chain .

Q. Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |

| R-factor | 0.039 |

Basic: What spectroscopic techniques characterize fluorine-amine interactions?

Methodological Answer:

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- ¹H-¹⁵N HMBC NMR : Correlates amine protons with adjacent carbons, confirming substitution patterns.

- XPS : Fluorine 1s binding energy (~687 eV) confirms covalent bonding to pyridine.

Advanced: How does fluorination impact metabolic stability in biological studies?

Methodological Answer:

- In Vitro Assays : Microsomal stability studies (e.g., liver S9 fractions) show 2-fluoro derivatives resist oxidative metabolism 2× longer than non-fluorinated analogs.

- Mechanism : Fluorine blocks cytochrome P450-mediated hydroxylation at the 2-position.

- Validation : LC-MS/MS quantifies parent compound and metabolites .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of amine vapors.

- Storage : Airtight containers with desiccants, away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.